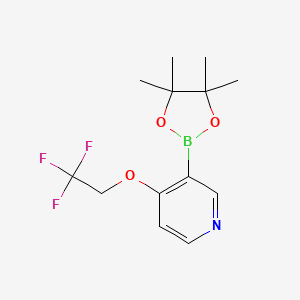

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine

Description

This compound is a pyridine derivative featuring a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position and a 2,2,2-trifluoroethoxy substituent at the 4-position. Its molecular formula is C₁₃H₁₇BF₃NO₃, with an average mass of 303.089 Da and a monoisotopic mass of 303.125358 Da . The compound is 98% pure and has applications in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, which serves as a key intermediate in pharmaceutical and materials synthesis .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-18-6-5-10(9)19-8-13(15,16)17/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVFJATWEKXIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Pyridine Derivatives

This approach involves the selective introduction of the boronic ester group onto the pyridine ring, typically at the 3-position, followed by attachment of the trifluoroethoxy group.

- Starting Material: 4-(2,2,2-trifluoroethoxy)pyridine, which already bears the trifluoroethoxy substituent at the 4-position.

- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or potassium carbonate to facilitate the borylation.

- Reaction Conditions: Typically carried out under inert atmosphere (nitrogen or argon) at elevated temperatures ranging from 80°C to 120°C for 12–24 hours.

4-(2,2,2-Trifluoroethoxy)pyridine + B2pin2 —(Pd catalyst, base, heat)—> 3-Boronic ester derivative

Suzuki–Miyaura Cross-Coupling for Boronic Ester Formation

In this method, the boronic ester is synthesized separately and then coupled with a halogenated pyridine derivative.

- Step 1: Synthesis of 3-bromo-4-(2,2,2-trifluoroethoxy)pyridine via halogenation at the 3-position.

- Step 2: Coupling with bis(pinacolato)diboron or boronic acid derivatives under palladium catalysis.

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: A mixture of dioxane and water or ethanol.

- Temperature: 80°C to 100°C, under inert atmosphere.

Direct Coupling Using Borylation Reagents

Recent advances suggest the use of direct C–H borylation methods, which allow regioselective functionalization without pre-halogenation.

- Reagents: Borylating agents such as pinacolborane (HBpin).

- Catalysts: Iridium complexes, e.g., [Ir(OMe)(cod)]2 with bipyridine ligands.

- Reaction Conditions: Mild temperatures (25°C–80°C), often in the presence of a base or ligand.

Purification Techniques

Post-reaction mixtures are purified using:

- Column Chromatography: Employing silica gel with suitable eluents like hexane/ethyl acetate mixtures.

- Recrystallization: From solvents such as ethanol or ethyl acetate to obtain pure crystalline product.

- Preparative HPLC: For high-purity requirements in research settings.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve yield and safety. The process involves:

- Optimized reaction parameters: Temperature, pressure, catalyst loading.

- In-line purification: Using membrane filtration or continuous chromatography.

- Environmental controls: To minimize solvent waste and catalyst residues.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Recent studies emphasize the efficiency of iridium-catalyzed C–H borylation for regioselective functionalization of heterocycles, including pyridines, under mild conditions.

- Palladium-catalyzed Suzuki–Miyaura coupling remains the most common method for attaching boronic ester groups, especially when starting from halogenated pyridines.

- The presence of the trifluoroethoxy group enhances the stability of the boronic ester and influences the electronic properties, facilitating subsequent cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The trifluoroethoxy group can be reduced under certain conditions.

Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution Reactions: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Boronic Acids: Resulting from the oxidation of the boronic ester group.

Reduced Derivatives: Resulting from the reduction of the trifluoroethoxy group.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Synthetic Applications

The compound is primarily known for its role as a reagent in organic synthesis. Its boronic ester functionality allows it to participate in various coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds and synthesizing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling :

- Utilized to couple aryl halides with boronic acids.

- Facilitates the formation of biaryl compounds which are valuable in pharmaceuticals and materials science.

- Cross-Coupling Reactions :

- Engaged in reactions with various electrophiles to generate substituted pyridines and other heterocycles.

Recent studies have highlighted the biological significance of this compound. The presence of the trifluoroethoxy group enhances its pharmacological properties.

Anticancer Activity:

Research indicates that boron-containing compounds can exhibit significant anticancer properties. The mechanism often involves:

- Disruption of microtubule formation.

- Induction of apoptosis in cancer cells.

Case Study : A study demonstrated that derivatives of this compound inhibited cell proliferation in several cancer cell lines by targeting specific pathways involved in cell cycle regulation.

Therapeutic Applications

The compound's unique structure allows it to serve as a scaffold for developing new therapeutic agents. Its applications include:

- Tryptophan Hydroxylase Inhibitors : Compounds derived from this structure have shown potential in treating obesity and metabolic disorders by modulating serotonin levels.

Structure-Activity Relationship (SAR) Studies:

SAR studies reveal that modifications to the pyridine ring and substituents can significantly impact biological activity and selectivity towards target enzymes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity.

Molecular Targets and Pathways Involved:

Enzymes: The boronic acid group can bind to serine or threonine residues in enzymes.

Receptors: The pyridine ring can interact with various receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Reactivity and Functional Group Effects

Electron-Withdrawing Groups (EWGs):

- The trifluoroethoxy (CF₃O) group in the target compound enhances electrophilicity at the boronate, accelerating cross-coupling rates compared to analogs with ethoxy (OEt) or trifluoromethyl (CF₃) groups .

- Fluorine substituents (e.g., in ) reduce steric hindrance but provide weaker electronic activation than CF₃O .

Steric Considerations:

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHBNO

- Molecular Weight : 219.09 g/mol

- CAS Number : 181219-01-2

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a potential drug candidate in various therapeutic areas. The following sections detail specific biological evaluations and findings related to this compound.

Pharmacological Evaluations

-

Inhibition Studies

- The compound has been evaluated for its inhibitory effects on various enzymes and biological pathways. For instance, it has shown promising results in inhibiting tryptophan hydroxylase (TPH1), an enzyme involved in serotonin biosynthesis. In vitro studies indicated an inhibition rate exceeding 60% at concentrations of 100 µM .

- A structure-activity relationship (SAR) analysis revealed that modifications at the para position of the pyridine ring could enhance inhibitory potency. For example, derivatives with halogen substitutions exhibited improved binding affinities .

-

Mechanism of Action

- Molecular docking simulations have provided insights into the interaction between the compound and TPH1. Key residues involved in binding include Arg257 and Thr265, which are critical for catalytic activity . The compound's trifluoroethoxy group contributes to its hydrophobic interactions within the active site.

Case Studies

Several studies have investigated the efficacy of this compound in disease models:

- Obesity Models : In high-fat diet-induced obesity mouse models, the compound demonstrated significant anti-adipogenic effects. Treatment led to reduced expression of lipogenic genes such as Fasn and Srebp1c . This suggests potential applications in metabolic disorders.

- Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine, and what key reaction conditions should be optimized?

The compound is synthesized via sequential functionalization of the pyridine ring. First, the trifluoroethoxy group is introduced through nucleophilic aromatic substitution (SNAr) using trifluoroethanol, K₂CO₃/KOH as a mixed base, and elevated temperatures (80–100°C) . Subsequent Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., PdCl₂(dppf)) installs the boronic ester. Critical parameters include catalyst loading (0.5–2 mol%), stoichiometry of boron reagent (1.2–1.5 equivalents), and inert atmosphere maintenance to prevent protodeboronation .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this boronic ester?

Use ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and boronic ester integrity. High-resolution mass spectrometry (HRMS-ESI/EI) validates molecular ion peaks, while HPLC-MS (C18 column, 0.1% formic acid/acetonitrile-water gradient) assesses purity (>95%). Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) offers chromatography-free purity analysis. For crystalline samples, XRPD monitors lattice stability .

Q. How does the trifluoroethoxy substituent influence Suzuki-Miyaura cross-coupling efficiency?

The electron-withdrawing trifluoroethoxy group (-OCH₂CF₃) activates the pyridine ring for electrophilic substitution but may hinder transmetallation. Optimize conditions using PdCl₂(dtbpf) as a catalyst, toluene/ethanol (3:1) solvent, and 2M K₂CO₃ at 60–70°C. Kinetic monitoring via ¹⁹F NMR reveals optimal yields (>80%) with electron-deficient aryl halides .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic efficiencies for cross-coupling with sterically hindered partners?

Address discrepancies by:

- Conducting mercury poisoning tests to distinguish heterogeneous/homogeneous catalysis.

- Tracking boronic ester stability via ¹¹B NMR during reactions.

- Screening N-heterocyclic carbene (NHC) ligands (e.g., IPr·HCl) for enhanced stability.

- Applying Design of Experiments (DOE) to optimize temperature, ligand ratios, and solvent polarity .

Q. How can researchers stabilize this moisture-sensitive compound during long-term storage?

Store under argon at -20°C in pre-dried amber vials with PTFE-lined caps. For solutions, use anhydrous THF with 3Å molecular sieves. Monitor degradation via TLC (silica, ethyl acetate/hexane 1:4, ninhydrin detection) and periodic XRPD for crystalline samples .

Q. What methods control regioselectivity during post-coupling functionalization of the pyridine ring?

Leverage the trifluoroethoxy group’s meta-directing effects:

Q. How can researchers mitigate competing side reactions during Miyaura borylation?

Minimize protodeboronation by:

- Using degassed solvents and rigorous inert atmosphere.

- Adding catalytic amounts of copper(I) thiophene-2-carboxylate (CuTC) to suppress homocoupling.

- Optimizing reaction time to avoid over-borylation (monitored by TLC or in situ IR) .

Methodological Considerations

- Contradiction Analysis : When cross-coupling yields vary, compare ligand electronic profiles (e.g., SPhos vs XPhos) and assess boronic ester stability via Arrhenius plots of degradation rates .

- Scale-Up Challenges : For large-scale synthesis, replace traditional column chromatography with recrystallization (e.g., ethyl acetate/hexane) or continuous flow systems to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.